molecular formula C17H15NO3 B2664237 3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one CAS No. 1022886-26-5

3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one

Cat. No. B2664237
CAS RN: 1022886-26-5
M. Wt: 281.311
InChI Key: VDJSBWQHTJMGPC-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps . For instance, the synthesis of 3,4-Dimethoxyphenethylamine starts from 3,4-Dimethoxybenzaldehyde (veratraldehyde), leading to 3,4-Dimethoxycinnamic acid, 3,4-Dimethoxyphenylpropionic acid, 3,4-Dimethoxyphenylpropionamide, and finally 3,4-Dimethoxyphenethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . The molecular formula is C17H15NO3 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex . For example, Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Scientific Research Applications

Photoluminescent Materials

Research has explored the electrochemical oxidation of compounds similar to 3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one, leading to the discovery of new classes of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence characteristics, which are significant for applications in optoelectronic devices and sensors (Ekinci et al., 2000).

Antioxidant Activity

Studies on derivatives of this compound have shown promising antioxidant activities. These activities are crucial for protecting cells against oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer (Sulpizio et al., 2016).

Chemical Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, offering insights into their structure and potential chemical properties. Such studies are foundational for developing new drugs and materials with tailored properties (Matsumoto et al., 2009).

Fluorescence Enhancement

Research has demonstrated that certain modifications to compounds similar to this compound can significantly enhance their fluorescence. This enhancement is valuable for creating more effective fluorescent markers in biomedical imaging and research (Yang et al., 2002).

Electrochemical Properties

The electrochemical properties of related compounds have been extensively studied, revealing potential applications in electronic devices and electrochemical sensors. Understanding these properties can lead to innovations in energy storage and conversion technologies (Ekinci et al., 2002).

Safety and Hazards

The safety data sheet for 3,4-Dimethoxyphenethylamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSBWQHTJMGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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